molecular formula C7H10N2O2S B1612121 Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate CAS No. 57250-86-9

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

Cat. No. B1612121
CAS RN: 57250-86-9
M. Wt: 186.23 g/mol
InChI Key: FPJZLOPPFYUYAQ-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (EMTTC) is an important organic compound used for a variety of scientific research applications. It is a thiazole derivative which is widely used in the synthesis of other compounds and also as a reagent for a range of reactions. EMTTC is a versatile compound that has been used in a number of biochemical and physiological studies in order to further understand the effects of certain compounds on biological systems.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate derivatives have been synthesized and modified to produce a variety of compounds with potential applications in chemical synthesis and drug development. The acylation, methylation, and deacetylation of thiazolecarboxylic acid derivatives have yielded significant intermediate compounds for further chemical transformations (Dovlatyan et al., 2004).

Antitumor Activity

  • Several new analogs of Ethyl 2-substituted-aminothiazole-4-carboxylate have been synthesized and evaluated for their antitumor activity against human tumor cell lines. Notably, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited remarkable activity against leukemia cell lines and a broad spectrum activity against various tumor cell lines, highlighting its potential as a lead compound in anticancer drug development (El-Subbagh et al., 1999).

Antimicrobial and Antifungal Activities

  • Novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate derivatives and their Cr(III) and Zn(II) complexes have been synthesized and evaluated for antibacterial and antifungal activities against various pathogenic strains. Some compounds exhibited activity comparable to standard antibiotics, suggesting their potential as antimicrobial agents (Altundas et al., 2010).

Synthesis Techniques and Modifications

  • The microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties along with Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates has been explored, yielding compounds with promising antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Structural and Theoretical Studies

  • Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been synthesized and characterized, with its properties further investigated through DFT quantum chemical methods. This study provides valuable insights into the structure-activity relationships of thiazole derivatives, which are crucial for the design of new compounds with enhanced biological activities (Haroon et al., 2018).

properties

IUPAC Name

ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4-12-7(8-2)9-5/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJZLOPPFYUYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599073
Record name Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

CAS RN

57250-86-9
Record name Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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